Product packaging for Lithium tetramethylpiperidide(Cat. No.:CAS No. 38227-87-1)

Lithium tetramethylpiperidide

Cat. No.: B1251421
CAS No.: 38227-87-1
M. Wt: 147.2 g/mol
InChI Key: ANYSGBYRTLOUPO-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Versatile Reagent

The development of Lithium tetramethylpiperidide is rooted in the broader advancements in organolithium chemistry that gained momentum in the mid-20th century. The precursor, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), is synthesized from acetone, ammonia, and hydrazine. wpmucdn.com A significant breakthrough in making this valuable reagent more accessible was the development of a large-scale, cost-effective synthesis of TMPH via the Wolff-Kishner-Huang reduction of 2,2,6,6-tetramethyl-4-piperidinone. thieme-connect.de

The synthesis of LTMP itself is achieved through the deprotonation of 2,2,6,6-tetramethylpiperidine using an organolithium reagent, typically n-butyllithium. smolecule.comwikipedia.org This reaction is commonly performed at low temperatures, such as -78 °C, although some reports indicate it can also be carried out at 0 °C. wikipedia.org The resulting compound is stable in a mixture of tetrahydrofuran (B95107) (THF) and ethylbenzene (B125841) and is commercially available in this form. wikipedia.org

The utility of LTMP as a potent and selective base in organic synthesis began to be systematically explored and recognized in the 1970s. Seminal work by Olofson and colleagues highlighted its effectiveness in various synthetic transformations. smolecule.com The first reported synthetic applications of LTMP appeared in the Journal of the American Chemical Society in 1973, marking its official entry into the synthetic chemist's toolkit. smolecule.comacs.org Since then, its use has expanded significantly, and it has become an indispensable reagent for a wide array of chemical reactions.

Fundamental Role as a Sterically Hindered Non-Nucleophilic Base

The primary function of this compound in organic synthesis stems from its unique combination of high basicity and significant steric hindrance, which renders it virtually non-nucleophilic. wikipedia.org The pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine, is approximately 37, indicating that LTMP is a very strong base capable of deprotonating a wide range of carbon acids. lifechempharma.comwikipedia.org

The key to its non-nucleophilic character lies in the sterically demanding structure of the 2,2,6,6-tetramethylpiperidide anion. The four methyl groups on the piperidine (B6355638) ring create a congested environment around the nitrogen atom, effectively shielding the lithium cation and preventing the amide from acting as a nucleophile in addition reactions. chemicalforums.com This steric bulk is a defining feature that distinguishes it from other lithium amides like lithium diisopropylamide (LDA). nih.gov While both are strong, non-nucleophilic bases, LTMP possesses greater steric hindrance. nih.gov

The structure of LTMP in solution is complex and highly dependent on the solvent. In hydrocarbon solvents, it tends to form aggregates, primarily cyclic trimers and tetramers. wpmucdn.comresearchgate.netnih.gov In coordinating solvents like tetrahydrofuran (THF), it exists in an equilibrium between dimeric and monomeric forms. wpmucdn.com The presence of additives such as hexamethylphosphoramide (B148902) (HMPA) can further influence this equilibrium, favoring the monomeric species. wpmucdn.com This aggregation behavior is crucial as it affects the reactivity and selectivity of the base in different reaction conditions. acs.org

Table 1: Physicochemical Properties of LTMP and its Precursor

CompoundFormulaMolar Mass ( g/mol )pKa of Conjugate Acid
This compoundC₉H₁₈LiN147.19~37 lifechempharma.comwikipedia.org
2,2,6,6-TetramethylpiperidineC₉H₁₉N141.2511.07 (aqueous) wikipedia.org

Scope and Significance in Modern Synthetic Methodologies

The unique properties of this compound have led to its widespread use in a multitude of synthetic methodologies where a strong, non-nucleophilic base is required. Its applications range from the formation of specific organolithium species to facilitating complex rearrangement and isomerization reactions.

One of the most significant applications of LTMP is in directed ortho-metalation (DoM). This strategy allows for the regioselective deprotonation of aromatic compounds at the position ortho to a directing metalating group (DMG). LTMP has proven to be highly effective for the ortho-lithiation of a variety of arenes and heterocycles, including those that are sensitive to nucleophilic attack by other organolithium reagents. semanticscholar.org For instance, it has been successfully employed in the ortho-lithiation of 1,3-bis(trifluoromethyl)benzene (B1330116), 4,4-dimethyl-2-phenyl-2-oxazoline (B92119), and 1,3-dimethoxybenzene (B93181). acs.org In some cases, a complete reversal of regioselectivity is observed with LTMP compared to other bases like s-BuLi. acs.org The combination of LTMP with triisopropylborate allows for an efficient one-pot ortho-lithiation and borylation of arenes, even in the presence of sensitive functional groups like esters and nitriles. researchgate.net

LTMP is also a key reagent in the generation of enolates from carbonyl compounds. thieme-connect.com Its high steric bulk can influence the stereoselectivity of enolate formation, often favoring the formation of the E-enolate. rsc.org This selectivity is crucial in stereocontrolled aldol (B89426) reactions and alkylations. For example, in the synthesis of isocoumarins, a LiTMP-LiBr complex was found to effectively promote enolization and subsequent cyclization. rsc.org Furthermore, LTMP has been used in the asymmetric α-alkylation of phenylalanine derivatives, where it was the most effective base for achieving high enantioselectivity through a "memory of chirality" effect. kyoto-u.ac.jp

Other notable applications of LTMP include:

Synthesis of enamines from terminal epoxides. acs.org

Isomerization and rearrangement reactions . It facilitates the isomerization of epoxides and the dimerization and isomerization of α-lithiated terminal aziridines. nih.govacs.orgacs.org

Reductive alkylation of epoxides . In combination with organolithiums, LTMP enables the regio- and stereoselective synthesis of alkenes from epoxides. researchgate.net

Natural product synthesis . LTMP has been utilized in the synthesis of various natural products and their precursors, such as the selective metalation of 4,6-dibromoresorcinol dimethyl ether in a synthetic route towards bioactive chroman aldehydes. iastate.edu

Table 2: Selected Applications of this compound in Organic Synthesis

Reaction TypeSubstrate ExampleProduct TypeSignificance
Directed ortho-Metalation1,3-Dimethoxybenzene2-Lithio-1,3-dimethoxybenzeneRegioselective functionalization of arenes acs.org
Enolate FormationPhenylalanine derivativeα-Alkylated amino acidAsymmetric synthesis with memory of chirality kyoto-u.ac.jp
IsomerizationTerminal epoxideEnamineFormation of enamines from non-carbonyl precursors acs.org
Reductive AlkylationTerminal epoxide + OrganolithiumAlkeneConvergent and stereoselective alkene synthesis researchgate.net

The versatility and effectiveness of this compound have solidified its position as a powerful tool in the arsenal (B13267) of synthetic organic chemists, enabling the construction of complex molecular architectures with high levels of control and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18LiN B1251421 Lithium tetramethylpiperidide CAS No. 38227-87-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2,2,6,6-tetramethylpiperidin-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYSGBYRTLOUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453330
Record name lithium tetramethylpiperidide
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Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38227-87-1
Record name lithium tetramethylpiperidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38227-87-1
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Synthetic Methodologies for Lithium Tetramethylpiperidide

Conventional Preparative Routes: Deprotonation of 2,2,6,6-Tetramethylpiperidine (B32323)

The most common and straightforward method for synthesizing Lithium tetramethylpiperidide involves the deprotonation of its conjugate acid, 2,2,6,6-tetramethylpiperidine (TMPH), using a strong organolithium base.

The standard laboratory synthesis of LiTMP is achieved through the reaction of 2,2,6,6-tetramethylpiperidine with an alkyllithium reagent, most frequently n-butyllithium (n-BuLi). wikipedia.orgwikipedia.org This acid-base reaction involves the abstraction of the acidic proton from the nitrogen atom of the piperidine (B6355638) ring by the highly basic butyl anion. The reaction is typically performed by adding a solution of n-BuLi in hexanes to a solution of 2,2,6,6-tetramethylpiperidine in an appropriate solvent. orgsyn.org The use of a less hindered secondary amine, such as diisopropylamine, can lead to the formation of undesirable carboxamide by-products, making the steric bulk of tetramethylpiperidine (B8510282) advantageous for clean deprotonation. orgsyn.org

The conditions for the deprotonation of 2,2,6,6-tetramethylpiperidine can be optimized to ensure high yield and purity of the resulting LiTMP solution. Key parameters include temperature and the choice of solvent.

Historically, the reaction has been conducted at very low temperatures, such as -78 °C, to minimize side reactions and control the reactivity of the organolithium reagent. wikipedia.org However, more recent procedures have shown that the synthesis can be effectively carried out at 0 °C or even room temperature. wikipedia.orgguidechem.com For instance, one method involves the slow addition of n-BuLi to a hexane (B92381) solution of TMPH at 0 °C, followed by stirring for an hour at room temperature to complete the reaction. guidechem.com

The choice of solvent is crucial. Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are commonly used. orgsyn.org THF is often preferred as it effectively solvates the lithium cation, influencing the aggregation state and reactivity of the LiTMP. acs.orgnih.gov The compound is commercially available as a stable solution in a THF/ethylbenzene (B125841) mixture. wikipedia.org Solutions of LiTMP in ethereal solvents can be prone to decomposition over time, although they are noted to be almost indefinitely stable at 0 °C in certain solvent systems like LiTMP/Me₂NEt in pentane (B18724). acs.org Due to its reactivity, LiTMP is often prepared and used immediately in situ.

ParameterStandard Low-Temp ProtocolOptimized 0°C ProtocolReference(s)
Temperature-78°C to -40°C0°C wikipedia.orgguidechem.com
SolventTetrahydrofuran (THF)Hexane or Pentane orgsyn.orgguidechem.com
Reaction Time~30 minutes1.5 - 2 hours guidechem.com
Typical YieldHigh (often used in situ)~56% (isolated) guidechem.com

Advanced Synthetic Approaches

Beyond the conventional deprotonation with alkyllithiums, alternative methods for the synthesis of LiTMP have been explored, offering different reactivity profiles or starting materials.

An alternative synthetic route to LiTMP involves a transmetalation reaction. scispace.com This approach has been demonstrated by reacting the zinc amide bis(2,2,6,6-tetramethylpiperidide)zinc, or Zn(TMP)₂, with tert-butyllithium (B1211817) (tBuLi) in a hexane solution at ambient temperature. scispace.com This method leverages the high carbophilicity of zinc. scispace.com The reaction proceeds to produce LiTMP in high crystalline yields (90% or higher), irrespective of the stoichiometry employed. scispace.com This transmetalation strategy represents a departure from the standard acid-base preparation and provides a novel pathway to crystalline LiTMP polymorphs. scispace.com

In many synthetic applications, LiTMP is generated in situ and used immediately in the subsequent reaction step without isolation. orgsyn.org This methodology is advantageous as it avoids handling the often pyrophoric and unstable base, and it allows for precise control over its concentration in the reaction mixture.

A common application of this approach is in in situ trapping transmetalations. scispace.com In these procedures, LiTMP is generated and immediately intercepted by a metal salt, such as ZnCl₂·2LiCl or MgCl₂, which is present in the reaction mixture. scispace.com This rapid sequence of reactions allows for the metalation of sensitive substrates where the intermediate aryllithium species might otherwise be unstable. For example, the speed of these reactions, often complete in seconds at 0 °C in THF, can circumvent issues like benzyne (B1209423) formation in the ortho-lithiation of haloarenes. scispace.com This highlights the synthetic utility of generating LiTMP on demand within a complex reaction sequence to achieve specific chemical transformations.

Solution and Solid State Aggregation Phenomena of Lithium Tetramethylpiperidide

Fundamental Principles of Organolithium Aggregation

Organolithium compounds, including lithium amides like LiTMP, exhibit a strong tendency to aggregate. This phenomenon is driven by the highly polar nature of the lithium-heteroatom bond (in this case, Li-N), which possesses significant ionic character. saylor.orgwikipedia.org Aggregation serves to stabilize the electron-deficient lithium centers and the electron-rich nitrogen atoms through electrostatic interactions. saylor.orgwikipedia.orgresearchgate.net

Several key principles govern the formation and stability of these aggregates:

Electrostatic Interactions: The primary driving force for aggregation is the attraction between the positively polarized lithium (Liδ+) and the negatively polarized nitrogen (Nδ-) atoms, leading to the formation of oligomeric structures. saylor.org

Coordination Sphere of Lithium: Lithium atoms strive to achieve a stable coordination number, typically four. This can be satisfied by interactions with the nitrogen atoms of other LiTMP units, solvent molecules (Lewis bases), or other coordinating additives. saylor.orgwikipedia.orgresearchgate.net The introduction of Lewis bases like tetrahydrofuran (B95107) (THF) or hexamethylphosphoramide (B148902) (HMPA) can coordinate to the lithium centers, leading to the breakdown of larger aggregates into smaller, solvated species. saylor.orgwikipedia.org

Steric Hindrance: The bulky 2,2,6,6-tetramethylpiperidide ligand imposes significant steric constraints, influencing the size and geometry of the resulting aggregates. saylor.orgwpmucdn.com This steric bulk is a critical factor in determining the relative stability of different aggregate forms, such as dimers versus trimers. wpmucdn.com

The state of aggregation is not static but exists as a dynamic equilibrium between various species. The specific structures present in solution are crucial as they often represent the ground states from which chemical reactions occur, and the degree of aggregation can dramatically impact the reagent's reactivity. researchgate.netingentaconnect.com

Structural Characterization of Aggregates

The aggregation of LiTMP has been extensively studied using techniques such as NMR spectroscopy (utilizing ⁶Li and ¹⁵N isotopes) and X-ray crystallography. wpmucdn.comscispace.comwikipedia.organton-paar.com These studies have revealed a complex landscape of monomeric, dimeric, trimeric, and tetrameric species, whose existence and prevalence are highly dependent on the conditions.

Dimeric Species: Monosolvated and Disolvated Forms

In the presence of coordinating ethereal solvents like tetrahydrofuran (THF), the higher-order aggregates of LiTMP break down. researchgate.net Spectroscopic studies have shown that in THF, LiTMP exists predominantly in a dynamic equilibrium between dimeric and monomeric species. scispace.comnih.gov In neat THF, the solution is a mixture of approximately 90% dimer and 10% monomer. nih.govwpmucdn.com

The dimeric species typically adopt a cyclic structure with a central four-membered (LiN)₂ ring. These dimers can be further stabilized by solvent coordination. Key forms include:

Disolvated Dimer: This is a common form in THF, where each lithium atom is coordinated to one solvent molecule. Semi-empirical calculations support that cyclic dimers are most stable in this disolvated state. wpmucdn.com This species is often depicted as A₂S₂ (where A = LiTMP subunit, S = THF). nih.gov

Monosolvated Dimer: This species has also been identified as a key reactant. For example, the α-lithiation of cis-cyclooctene oxide in both THF and triethylamine (B128534) proceeds through a monosolvated dimer. researchgate.netacs.org

Open Dimer: In the presence of the highly coordinating additive HMPA, a disolvated "open" dimer has been observed, where the cyclic (LiN)₂ ring is no longer closed. researchgate.netwpmucdn.com

The formation of these various dimeric species is a critical aspect of LiTMP's reactivity in solution. researchgate.net

Trimeric Species: Cyclic Conformational Isomers

While less common in coordinating solvents, trimeric aggregates are significant, particularly in non-coordinating hydrocarbon solvents and in the solid state. scispace.comresearchgate.net

Solid-State Structure: A cyclotrimeric polymorph of LiTMP, (LiTMP)₃, has been isolated and characterized by X-ray crystallography. scispace.comresearchgate.net This structure features a planar (LiN)₃ ring with C₃h symmetry, where the three TMP ligands are symmetrically equivalent. scispace.com

Solution Behavior: In hydrocarbon solvents like pentane (B18724), LiTMP exists in an equilibrium between trimers and tetramers. scispace.comresearchgate.net At -40 °C, the trimer:tetramer ratio is approximately 1:4. scispace.com Low-temperature NMR studies indicate the presence of a single, symmetric trimeric conformer in solution, in contrast to the multiple conformers observed for the tetramer. wpmucdn.com

The isolation of a stable trimeric polymorph underscores the complexity of LiTMP's aggregation landscape, where subtle changes in conditions can favor different oligomeric forms. scispace.com

Tetrameric Species: Cyclic Conformational Isomers and Acyclic Forms

The tetramer is the classic, most commonly cited aggregate for LiTMP, especially in the solid state and in hydrocarbon solutions. researchgate.net

Solid-State Structure: The first solid-state structure of LiTMP determined by X-ray crystallography was a discrete cyclotetramer, (LiTMP)₄. scispace.com This structure possesses a planar (LiN)₄ ring. scispace.com

Solution Behavior: In non-polar solvents like pentane, the tetramer coexists in equilibrium with the trimer. scispace.comresearchgate.net Unlike the trimer, low-temperature NMR spectroscopy reveals that the tetramer exists as a mixture of multiple conformational isomers. wpmucdn.com These isomers arise from the different possible arrangements of the chair-like conformations of the four piperidide rings. scispace.com Detailed NMR studies have successfully assigned four distinct tetramer isomers (with C₄h, D₂h, C₂v, and Cₛ symmetry) which exist in nearly equal proportions in solution. wpmucdn.comacs.org

Acyclic Forms: While cyclic tetramers are well-characterized, the existence of acyclic tetramers has also been proposed. researchgate.net

The presence of multiple, energetically similar tetrameric conformers in solution highlights that solid-state crystal structures, while informative, may not fully represent the dynamic nature of these aggregates in the solution phase. wpmucdn.comacs.org

Monomeric Species in Equilibrium

Although LiTMP has a strong tendency to aggregate, monomeric species are present and play a crucial role in its chemistry, particularly in the presence of coordinating solvents. nih.gov

Equilibrium with Dimers: In THF, a monomer-dimer equilibrium is well-established. researchgate.netwpmucdn.com While the dimer is the major species, the monomer is readily accessible. nih.govwpmucdn.com

Role in Reactivity: The monomer, though often present in low concentration, can be the kinetically dominant reactant. For instance, the β-lithiation of 2,3-dimethyl-2-butene (B165504) oxide in THF proceeds via a monosolvated monomeric LiTMP species. researchgate.netacs.org

Solvation and HMPA Effect: Monomeric LiTMP is solvated in solution. wpmucdn.com The addition of strongly coordinating Lewis bases, most notably HMPA, significantly shifts the aggregation equilibrium, increasing the relative concentration of monomeric species. wpmucdn.com

The reactivity of LiTMP solutions is often a composite of pathways involving both monomeric and dimeric aggregates, with the preferred pathway depending on the substrate and specific reaction conditions. nih.govacs.org

Factors Influencing Aggregation State and Equilibrium

The equilibrium between LiTMP monomers, dimers, trimers, and tetramers is highly sensitive to a variety of external factors. Understanding these influences is key to controlling the reagent's behavior.

FactorInfluence on LiTMP AggregationSupporting Findings
Solvent Polarity & Coordinating Ability Non-coordinating hydrocarbon solvents (e.g., pentane, hexane) favor higher-order aggregates like trimers and tetramers. scispace.comresearchgate.net Coordinating solvents (e.g., THF, diethyl ether) break down larger aggregates into smaller, solvated species, primarily dimers and monomers. researchgate.netnih.govIn pentane, a trimer/tetramer equilibrium is observed. scispace.com In THF, a dimer/monomer equilibrium dominates. nih.gov In Me₂NEt, an unsolvated tetramer is the exclusive form. acs.org
Lewis Base Additives Strongly coordinating additives (Lewis bases) sequester lithium ions, disrupting the aggregates. Hexamethylphosphoramide (HMPA) is particularly effective at shifting the equilibrium toward monomeric species. wikipedia.orgwpmucdn.com Tetramethylethylenediamine (TMEDA) also promotes deaggregation. researchgate.netThe addition of HMPA to a LiTMP/THF solution increases the concentration of monomers and can lead to the formation of solvated open dimers and anionic triple ions. wpmucdn.comwpmucdn.com
Temperature Temperature can influence which solid-state polymorph crystallizes. It also affects the rates of interconversion between different aggregates in solution, allowing for their individual observation by low-temperature NMR. wpmucdn.comscispace.comCrystallization from hexane (B92381) at -35 °C favors the trimer, (LiTMP)₃, while storage at bench temperature favors the tetramer, (LiTMP)₄. scispace.comresearchgate.net
Concentration The position of the equilibrium between different aggregates is dependent on the total concentration of LiTMP. nih.govIn THF/hexane mixtures, LiTMP is >99:1 dimeric at concentrations below 1.3 M THF, but a notable monomer population (10%) appears in neat THF. nih.gov
Presence of other Lithium Salts The addition of other lithium salts, such as lithium halides (LiCl, LiBr) or lithium enolates, can lead to the formation of mixed aggregates with varying stoichiometries (e.g., 1:1, 2:1). wpmucdn.comwpmucdn.comacs.orgLiTMP-LiCl mixtures in THF/HMPA can form 1:1 mixed cyclic dimers. wpmucdn.comacs.org LiTMP also forms mixed aggregates with lithium enolates. wpmucdn.com

Solvent Effects (e.g., THF, Me2NEt, Hydrocarbons)

The nature of the solvent plays a critical role in the aggregation state of LiTMP.

Hydrocarbons: In non-coordinating hydrocarbon solvents like pentane or hexane, LiTMP exists predominantly as higher cyclic oligomers, specifically a mixture of tetramers and trimers. scispace.comwpmucdn.com Studies have identified various isomeric forms of these cyclic structures. figshare.com The minimal solvation in these solvents allows for the inherent tendency of the polar Li-N bonds to associate.

Tetrahydrofuran (THF): In the coordinating solvent tetrahydrofuran (THF), significant deaggregation occurs. researchgate.net LiTMP primarily exists as a dimer-monomer equilibrium in THF. acs.orgacs.org At lower concentrations in neat THF, the proportion of the monomeric species increases, accounting for approximately 20% of the mixture. acs.org The THF molecules solvate the lithium centers, breaking down the larger aggregates. Specifically, a cyclodimer with each lithium atom solvated by a THF molecule is a prominent species. researchgate.net

N,N-Dimethylethylamine (Me2NEt): In contrast to THF, LiTMP in Me2NEt/hexane mixtures exclusively forms an unsolvated tetramer, regardless of the Me2NEt concentration. acs.org Despite being a coordinating solvent, Me2NEt does not effectively deaggregate the LiTMP tetramer. acs.org This highlights that the specific nature of the solvent-LiTMP interaction governs the resulting aggregation state.

The solvent's influence is a key determinant of the reactive species in solution, with different solvents favoring different aggregates. wpmucdn.com

Concentration Dependence

The concentration of LiTMP itself influences its aggregation state, particularly in coordinating solvents. In THF, for instance, a monomer-dimer equilibrium is observed. researchgate.net As the concentration of LiTMP increases, the equilibrium tends to favor the dimeric form. Conversely, at lower concentrations, the monomer becomes more prevalent. researchgate.netacs.org This concentration dependence is a crucial factor in understanding the reactivity of LiTMP, as the monomer and dimer can exhibit different reactivities.

Temperature Influence on Polymorph Formation

In the solid state, LiTMP can exist as different polymorphs, and their formation is notably dependent on the crystallization temperature. scispace.comnih.gov

Cyclotrimeric Polymorph ((LiTMP)₃): Crystallization at low temperatures, such as -35°C, favors the formation of a cyclotrimeric polymorph. scispace.comnih.gov This structure features a planar (LiN)₃ ring. scispace.com

Cyclotetrameric Polymorph ((LiTMP)₄): In contrast, crystallization at higher temperatures (5°C or 25°C) predominantly yields the classic cyclotetrameric polymorph. scispace.comnih.gov

This temperature-dependent polymorphism is independent of the synthetic route used to prepare the LiTMP. scispace.comnih.gov Once dissolved, both polymorphs establish an equilibrium between the trimeric and tetrameric forms in solution. scispace.com

Role of Lewis Donor Ligands and Additives (e.g., TMEDA, HMPA, Diethyl Etherates)

The addition of strong Lewis donor ligands can significantly alter the aggregation state of LiTMP.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): When TMEDA is introduced to a hydrocarbon solution of LiTMP, it promotes the formation of monomers and open dimers, while solvated cyclic dimers are not observed. figshare.comacs.org However, in some contexts, TMEDA's effect on lithium amide structures can be modest. wpmucdn.com For instance, TMEDA does not deaggregate lithio-acetophenolate in THF solution. wikipedia.org

Hexamethylphosphoramide (HMPA): HMPA is a potent additive that influences the solvation of LiTMP aggregates. In THF/pentane solutions, where LiTMP exists as a dimer-monomer equilibrium, HMPA leads to the serial solvation of both the monomer and the dimer. wpmucdn.com The dimer can form mono- and disolvated species, as well as a disolvated open dimer. wpmucdn.com At higher HMPA concentrations, anionic ion triplets are formed. wpmucdn.comacs.org It is argued that HMPA's role is more about solvation and transformation of existing aggregates rather than simple deaggregation. wpmucdn.com

Diethyl Etherates: Diethyl ether, another common ethereal solvent, also influences aggregation, though its effects may be less pronounced than those of THF or HMPA.

The specific ligand and its concentration dictate the resulting distribution of monomeric, dimeric, and other aggregated or solvated species. figshare.com

Spectroscopic Probes for Aggregation Studies

The complex aggregation behavior of LiTMP has been elucidated through various advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 6Li, 15N NMR, DOSY)

NMR spectroscopy is a powerful tool for investigating the solution structures of LiTMP.

⁶Li and ¹⁵N NMR: The use of isotopically labeled [⁶Li,¹⁵N]LiTMP allows for detailed structural assignments in solution. wpmucdn.com ⁶Li,¹⁵N Heteronuclear Multiple Quantum Correlation (HMQC) NMR experiments are particularly useful for identifying mixed aggregates and their stoichiometries. researchgate.netacs.org These techniques have been instrumental in characterizing the monomer-dimer equilibrium in THF acs.org, and the mixture of cyclic trimers and tetramers in hydrocarbon solvents. wpmucdn.com At very low temperatures (-120°C) in pentane, the tetramer resonance decoalesces, indicating the presence of multiple tetrameric conformers. scispace.com

Diffusion-Ordered Spectroscopy (DOSY): ¹H DOSY NMR provides information about the relative sizes of different species in solution by measuring their diffusion coefficients. nih.gov This technique has been used to distinguish between the cyclotrimeric and cyclotetrameric forms of LiTMP in solution, confirming that they exist in equilibrium and their diffusion coefficients are consistent with their respective sizes. scispace.comnih.govdntb.gov.ua

X-ray Crystallographic Analysis of Solid-State Polymorphs

Single-crystal X-ray diffraction provides definitive structural information for the solid-state forms of LiTMP.

Cyclotetramer ((LiTMP)₄): The classic, well-established structure of LiTMP is a cyclotetramer, which crystallizes in the monoclinic C2/c space group. scispace.comnih.gov This structure possesses a planar (LiN)₄ ring with pseudo C₄h symmetry. scispace.comnih.gov

Cyclotrimer ((LiTMP)₃): A more recently discovered polymorph is the cyclotrimer, which crystallizes in the hexagonal P6₃/m space group. scispace.comresearchgate.netnih.gov This polymorph features a discrete, strictly planar (LiN)₃ ring with C₃h symmetry. scispace.comnih.gov

The crystallographic data, particularly when determined at low temperatures (e.g., 123(2) K), provides precise bond lengths and angles, offering insights into the ring strain and geometry of these polymorphs. scispace.com

Table of Research Findings on LiTMP Aggregation

Factor Observation Solvent/Conditions Technique Citation(s)
Solvent Exists as a mixture of cyclic tetramers and trimers. Hydrocarbons (e.g., pentane) ⁶Li, ¹⁵N NMR scispace.comwpmucdn.comfigshare.com
Exists in a monomer-dimer equilibrium. Tetrahydrofuran (THF) ⁶Li, ¹⁵N NMR researchgate.netacs.orgacs.org
Forms an unsolvated tetramer. Me₂NEt/hexane acs.org
Concentration Higher concentration favors the dimer. THF ⁷Li NMR researchgate.net
Temperature Favors cyclotrimer ((LiTMP)₃) formation. Low temperature (-35°C) crystallization X-ray Crystallography scispace.comnih.gov
Favors cyclotetramer ((LiTMP)₄) formation. High temperature (5°C, 25°C) crystallization X-ray Crystallography scispace.comnih.gov
Additives Promotes formation of monomers and open dimers. TMEDA in hydrocarbon ⁶Li, ¹⁵N NMR figshare.comacs.org
Leads to solvated monomers, dimers, and ion triplets. HMPA in THF/pentane ⁶Li, ¹⁵N, ³¹P NMR wpmucdn.com

Table of Crystallographic Data for LiTMP Polymorphs

Polymorph Crystal System Space Group Ring Structure Symmetry Crystallization Temperature Citation(s)
Cyclotrimer ((LiTMP)₃) Hexagonal P6₃/m Planar (LiN)₃ C₃h Low (-35°C) scispace.comresearchgate.netnih.gov
Cyclotetramer ((LiTMP)₄) Monoclinic C2/c Planar (LiN)₄ Pseudo C₄h High (≥5°C) scispace.comnih.gov

Mechanistic Principles of Lithium Tetramethylpiperidide Mediated Reactions

Kinetics and Reaction Rate Profiles

The kinetics of LiTMP-mediated reactions are intricately tied to the solution structure of the lithium amide. LiTMP exists in a dynamic equilibrium between various aggregated and solvated states, and the dominant reactive species can change with the reaction environment.

The choice of solvent profoundly impacts the aggregation state of LiTMP and, consequently, the reaction kinetics. In neat tetrahydrofuran (B95107) (THF), LiTMP exists predominantly as a dimer, with a smaller fraction of monomers present. nih.gov However, in less polar hydrocarbon solvents like pentane (B18724), with low concentrations of coordinating ethers, LiTMP can form higher-order aggregates, such as tetramers. acs.org The reaction order with respect to LiTMP and the solvent provides crucial insights into the composition of the transition state.

Rate studies on the lithiation of various substrates have revealed that the reaction can proceed through different pathways involving distinct LiTMP species. For instance, in the metalation of certain arenes in THF/hexane (B92381) mixtures, the reaction order in LiTMP was found to be approximately 0.76, suggesting that both monomer- and dimer-based pathways are operative. nih.gov The order in THF can also be non-integer, further indicating the involvement of multiple, competing mechanisms where the solvent plays a direct role in the transition structure. nih.gov

In the lithiation of epoxides, the solvent dictates the reactive species. In THF, the β-lithiation of 2,3-dimethyl-2-butene (B165504) oxide proceeds via a monosolvated monomer. wpmucdn.comnih.gov In contrast, the α-lithiation of cis-cyclooctene oxide in the same solvent occurs through a monosolvated dimer. wpmucdn.comnih.gov When the solvent is switched to the more sterically hindered and less coordinating N,N-dimethylethylamine (Me2NEt), both reactions proceed via a monosolvated dimer. wpmucdn.comnih.gov This highlights the delicate balance between solvent coordination, steric hindrance, and the aggregation state of the base in determining the reaction mechanism.

Table 1: Solvent-Dependent Reactive Species in LiTMP-Mediated Epoxide Lithiation wpmucdn.comnih.gov

Substrate Solvent Reactive LiTMP Species
2,3-dimethyl-2-butene oxide THF Monosolvated Monomer
2,3-dimethyl-2-butene oxide Me2NEt Monosolvated Dimer
cis-cyclooctene oxide THF Monosolvated Dimer
cis-cyclooctene oxide Me2NEt Monosolvated Dimer

The observed reaction order in LiTMP can directly reflect the aggregation state of the kinetically active species. A first-order dependence on LiTMP concentration is often indicative of a monomer-based mechanism, where the monomer is either the dominant species in solution or is readily formed from a higher aggregate. acs.org Conversely, a fractional order, such as 0.5, suggests a dimer-based mechanism where the dimer is the predominant form in solution and must first dissociate to a monomer to react, or the dimer itself is the reactive species. acs.org The complexity arises when multiple aggregation states are present and kinetically competent, leading to non-integer reaction orders. nih.gov

The addition of salts like lithium bromide (LiBr) can also influence aggregation and, consequently, reactivity. LiBr can form mixed aggregates with LiTMP, which can alter the stereochemical outcome of reactions, such as ketone enolizations, by establishing a strong chelating complex. rsc.orgquimicaorganica.org This demonstrates that the composition of the aggregate, not just its size, plays a role in the reaction's progress.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the nature of the transition state in a chemical reaction. wayne.edunih.govwikipedia.org By replacing an atom at or near the site of bond cleavage with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), changes in the reaction rate can reveal information about the geometry and bonding in the transition state. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step, as is common in deprotonation reactions. wikipedia.org

In studies of LiTMP-mediated lithiation of epoxides, KIEs have been measured to confirm that the C-H bond cleavage is indeed the rate-limiting step. acs.orgwpmucdn.com For instance, the α-lithiation of cis-cyclooctene oxide exhibited a relatively small isotope effect, while the β-lithiation of 2,3-dimethyl-2-butene oxide showed a large isotope effect. wpmucdn.com This difference suggests variations in the transition state structures for the two types of lithiation, with the C-H bond being more significantly broken in the transition state for the β-lithiation. acs.org

Computational studies, often used in conjunction with experimental KIE data, help to model the transition state structure. nih.gov The magnitude of the KIE can provide constraints for these models, allowing for a more accurate depiction of the transition state geometry. wayne.edunih.gov For LiTMP-mediated reactions, these models can elucidate the degree of C-H bond cleavage, the extent of Li-C bond formation, and the role of solvent molecules in stabilizing the transition state.

Stereochemical Control and Regioselectivity

The steric bulk of LiTMP is a defining feature that governs its reactivity, leading to high levels of stereochemical control and regioselectivity in many reactions.

In the deprotonation of substrates with multiple acidic protons, such as unsymmetrical ketones, the choice of base and reaction conditions can determine whether the kinetic or thermodynamic enolate is formed. The kinetic product is the one that forms fastest, resulting from the removal of the most sterically accessible proton. wikipedia.orglibretexts.org The thermodynamic product is the more stable enolate, which is typically the more substituted one. wikipedia.orglibretexts.org

LiTMP, due to its significant steric hindrance, is exceptionally effective at forming the kinetic enolate. Low temperatures (e.g., -78 °C) are typically employed to ensure that the deprotonation is irreversible, preventing equilibration to the more stable thermodynamic product. wikipedia.org Under these conditions of kinetic control, the product distribution is determined by the relative rates of proton abstraction. numberanalytics.comlibretexts.org The large size of the tetramethylpiperidide group makes it highly sensitive to the steric environment of the substrate, leading to selective deprotonation at the less hindered position. It has been noted that in the absence of amine-mediated equilibration, the regioselectivity of LiTMP-mediated metalations is under kinetic control. nih.gov

The profound steric bulk of the 2,2,6,6-tetramethylpiperidide ligand is the primary factor directing the regioselectivity of LiTMP. This steric hindrance allows LiTMP to deprotonate less acidic but more sterically accessible C-H bonds, a selectivity that is often distinct from that of less hindered bases like lithium diisopropylamide (LDA). nih.gov For example, in the metalation of 1,3-bis-(trifluoromethyl)benzene, LiTMP exclusively deprotonates at the sterically more accessible 4-position, whereas other bases might favor the more acidic, but more hindered, 2-position. nih.gov

This steric-based regiocontrol is also evident in the lithiation of substituted thiophenes and pyridines. researchgate.net For instance, the lithiation of 3-methylthiophene (B123197) with LiTMP occurs with high selectivity at the 5-position, away from the methyl group. researchgate.net Similarly, LiTMP can be used for the directed lithiation of unprotected pyridinecarboxylic acids at the position adjacent to the carboxylate group. researchgate.net The steric demands of LiTMP can also preclude certain reaction pathways, such as the formation of highly coordinated transition states that might be accessible to smaller bases. acs.org This steric influence is a predictable and powerful tool for achieving specific regiochemical outcomes in organic synthesis.

Coordination Chemistry in Transition States

The geometry and stability of transition states in reactions mediated by lithium tetramethylpiperidide (LiTMP) are profoundly influenced by intricate coordination phenomena. The manner in which the lithium cation interacts with both the substrate and surrounding solvent molecules dictates the reaction's mechanistic pathway, rate, and ultimate outcome. Understanding this coordination chemistry is essential for rationalizing and predicting the behavior of LiTMP in organic synthesis. acs.orgnih.gov

Lithium-Substrate Interactions

In the transition state of LiTMP-mediated reactions, the substrate is not merely a passive entity undergoing deprotonation. Instead, it actively participates in the coordination sphere of the lithium ion, often through heteroatoms or π-systems, which helps to stabilize the transition structure. The nature of these interactions is highly dependent on the specific substrate.

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the geometries of these fleeting structures. acs.orgnih.gov For instance, in the ortholithiation of arenes, directing groups on the substrate coordinate to the lithium atom of the LiTMP aggregate, guiding the deprotonation to a specific site. In the metalation of 4,4-dimethyl-2-phenyl-2-oxazoline (B92119), kinetic and computational data reveal a clear preference for coordination through the nitrogen atom of the oxazoline (B21484) ring rather than the oxygen atom. nih.gov The calculated N-bound transition state is 4.4 kcal/mol more stable than the O-bound alternative, highlighting the critical role of specific lithium-heteroatom interactions in determining reaction pathways. nih.gov

Similarly, in the α-lithiation of epoxides such as cis-cyclooctene oxide, the transition state involves a complex arrangement where the lithium ion bridges the amide and the substrate. DFT calculations show a formal α-lithiation with a C1–Li1 bond distance of approximately 2.30 Å. acs.org This structure is further stabilized by an agostic interaction between the α-hydrogen and the lithium (Hα–Li1 distance of 2.19 Å) and a transannular contact between the epoxide oxygen and the lithium atom. acs.org

The aggregation state of LiTMP (monomer, dimer, etc.) also influences the substrate interaction. Different substrates can favor reactions with different LiTMP aggregates. The lithiation of 1,3-bis(trifluoromethyl)benzene (B1330116), for example, proceeds through a combination of transition states involving both LiTMP monomers and dimers. nih.gov In contrast, the addition of lithium bromide (LiBr) to LiTMP can form a complex that facilitates the lateral lithiation of 2-methoxy o-toluate esters, where the aggregation induced by the bromide is thought to play a key role in promoting the reaction. rsc.orgresearchgate.net

SubstrateInteracting GroupKey Transition State FeatureReference
4,4-Dimethyl-2-phenyl-2-oxazolineOxazoline NitrogenN-Li coordination favored over O-Li by 4.4 kcal/mol nih.gov
cis-Cyclooctene OxideEpoxide Oxygen, α-HydrogenTransannular O–Li contact; Hα–Li1 agostic interaction acs.org
1,3-Bis(trifluoromethyl)benzeneArene RingMetalation occurs at the C-4 position via monomer and dimer pathways nih.gov
2-Methoxy o-toluate estersEster & Methoxy (B1213986) GroupProximity-induced lateral lithiation via LiTMP-LiBr complex rsc.orgresearchgate.net

Solvation Effects on Transition State Geometry

The solvent is a critical and active participant in LiTMP-mediated reactions, directly influencing the geometry and stability of the transition state by coordinating to the lithium center. acs.orgresearchgate.net The number and type of solvent molecules involved in the transition structure can alter the reaction mechanism significantly. acs.orgwpmucdn.com LiTMP's reactivity is often tuned by the choice of solvent, with ethers like tetrahydrofuran (THF) and tertiary amines such as triethylamine (B128534) (Et3N) or N,N,N',N'-tetramethylethylenediamine (TMEDA) being common. acs.orgresearchgate.net

Rate and mechanistic studies have shown that reactions can proceed through various solvated transition states, including monosolvated monomers, disolvated monomers, and even tetrasolvated dimers, which are described as triple ions. nih.govacs.org The specific pathway is a consequence of a delicate balance between the steric bulk of the LiTMP-substrate complex and the coordinating ability of the solvent.

In the ortholithiation of arenes, the degree of solvation in the transition state is substrate-dependent. The metalation of 1,4-bis(trifluoromethyl)benzene (B1346883) in a THF/hexane mixture proceeds via a tetrasolvated dimer, whereas the metalation of 4,4-dimethyl-2-phenyl-2-oxazoline involves a less solvated, monosolvated monomer transition state. nih.gov These differences arise from the varying steric and electronic properties of the substrates and their ability to compete with the solvent for coordination sites on the lithium ion. nih.govresearchgate.net

SubstrateSolvent SystemDominant Transition State StoichiometryReference
cis-Cyclooctene Oxide (α-lithiation)THF or Me2NEtMonosolvated Dimer: [(LiTMP)₂(Solvent)(Substrate)]‡ acs.org
2,3-Dimethyl-2-butene Oxide (β-lithiation)THFMonosolvated Monomer: [(LiTMP)(Solvent)(Substrate)]‡ acs.orgwpmucdn.com
2,3-Dimethyl-2-butene Oxide (β-lithiation)Me2NEtMonosolvated Dimer: [(LiTMP)₂(Solvent)(Substrate)]‡ acs.orgwpmucdn.com
1,4-Bis(trifluoromethyl)benzeneTHF/HexaneTetrasolvated Dimer (Triple Ion): [(LiTMP)₂(THF)₄(Substrate)]‡ nih.gov
4,4-Dimethyl-2-phenyl-2-oxazolineTHF/HexaneMonosolvated Monomer: [(LiTMP)(THF)(Substrate)]‡ nih.gov

Applications of Lithium Tetramethylpiperidide in Advanced Organic Synthesis

Selective Deprotonation and Lithiation Reactions

LTMP is a powerful tool for the regioselective deprotonation of a wide range of organic substrates. Its bulky nature often directs deprotonation to the most sterically accessible acidic proton, a property that is exploited in various synthetic strategies.

Ortholithiation of Aromatic and Heteroaromatic Systems

Directed ortho-lithiation (DoM) is a powerful method for the functionalization of aromatic and heteroaromatic rings. The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by an organolithium reagent, followed by quenching with an electrophile. LTMP has proven to be an excellent base for these transformations, often providing high regioselectivity and yields.

The efficacy of LTMP-mediated ortho-lithiation is highly dependent on the nature of the directing group and the substrate. Strong directing groups, which can effectively coordinate the lithium cation, facilitate the deprotonation of the adjacent ortho proton.

LTMP has been successfully employed for the ortho-lithiation of a variety of aromatic systems. The regioselectivity is guided by the directing group, with stronger coordinating groups generally leading to more efficient lithiation. For instance, powerful directing groups such as tertiary amides and carbamates readily direct LTMP to the ortho position. Moderate directing groups like methoxy (B1213986) ethers are also effective. wikipedia.org The steric hindrance of LTMP can be advantageous, as it can deprotonate less acidic but more sterically accessible positions. nih.gov

In the realm of heteroaromatic compounds, LTMP is particularly useful for π-deficient systems like pyridines and cinnolines, where less nucleophilic bases are required to avoid competitive addition to the C=N bond. semanticscholar.org For example, 3-methoxycinnoline (B1202330) is selectively lithiated at the C-4 position using LTMP. semanticscholar.org

Below is a table summarizing the ortho-lithiation of various aromatic and heteroaromatic substrates using LTMP.

SubstrateDirecting Group (DMG)Site of LithiationProduct after Quenching with E+
1,3-Dimethoxybenzene (B93181)-OCH₃C22-E-1,3-dimethoxybenzene
N,N-Diethylbenzamide-CONEt₂C22-E-N,N-diethylbenzamide
4,4-Dimethyl-2-phenyl-2-oxazoline (B92119)Oxazoline (B21484)C2' of phenyl ring2-(2'-E-phenyl)-4,4-dimethyl-2-oxazoline
3-Methoxycinnoline-OCH₃ and Ring NC44-E-3-methoxycinnoline
1,3-Bis(trifluoromethyl)benzene (B1330116)-CF₃C44-E-1,3-bis(trifluoromethyl)benzene

The mechanism of LTMP-mediated ortho-lithiation is complex and highly substrate-dependent, with the active deprotonating species being either a monomer or a dimer of LTMP. nih.govnih.gov Spectroscopic studies have shown that LTMP exists as a mixture of dimers and monomers in tetrahydrofuran (B95107) (THF). nih.gov The operative pathway is influenced by the structure of the aromatic substrate and the reaction conditions.

Rate and mechanistic studies on a series of arenes have revealed that different lithiation pathways can dominate. nih.govnih.gov For example, the lithiation of 1,3-dimethoxybenzene proceeds exclusively through a disolvated-monomer-based mechanism. nih.gov In contrast, the metalation of 1,4-bis(trifluoromethyl)benzene (B1346883) occurs via a tetrasolvated dimer, which can be described as a triple ion. nih.gov The lithiation of 1,3-bis(trifluoromethyl)benzene displays more complex kinetics, indicating a combination of monosolvated monomer and disolvated dimer pathways. nih.gov

These findings highlight that a single mechanistic model is insufficient to describe all LTMP-mediated ortho-lithiations. The subtle interplay between the substrate's electronic and steric properties and the aggregation state of LTMP dictates the reaction pathway.

The following table summarizes the observed mechanistic pathways for the ortho-lithiation of different aromatic substrates with LTMP.

Aromatic SubstrateObserved LTMP Reaction OrderObserved THF OrderDominant Lithiation Pathway
1,3-Dimethoxybenzene0.51.0Disolvated Monomer
1,3-Bis(trifluoromethyl)benzene0.761.5Monosolvated Monomer and Disolvated Dimer
1,4-Bis(trifluoromethyl)benzeneComplexHighTetrasolvated Dimer (Triple Ion)
4,4-Dimethyl-2-phenyl-2-oxazolineComplexComplexSubstrate-dependent mix of mechanisms

Enolate Formation

The generation of stereochemically defined enolates is crucial for controlling the stereochemical outcome of many carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. LTMP has been identified as a superior base for the highly stereoselective formation of E-enolates from acyclic ketones.

The steric bulk of LTMP is a key factor in its ability to direct the enolization of ketones towards the formation of the thermodynamically less stable, but kinetically favored, E-enolate. msu.edu This selectivity is particularly pronounced for ketones with secondary alkyl groups adjacent to the carbonyl. The large tetramethylpiperidide ligand disfavors the transition state leading to the Z-enolate due to severe steric interactions.

The following table provides examples of the E-selective enolization of various ketones using LTMP in THF.

KetoneE/Z Ratio
3-Pentanone (B124093)EtMe>98:2
2-Methyl-3-pentanoneEti-Pr>98:2
2,4-Dimethyl-3-pentanonei-Pri-Pr>99:1
1-Phenyl-2-butanonePhCH₂Et95:5

The stereoselectivity of LTMP-mediated enolizations can be dramatically enhanced by the addition of lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr). wpmucdn.com The presence of these salts has a profound effect on the aggregation state and reactivity of LTMP, leading to a significant increase in the formation of the E-enolate.

Studies have shown that the addition of substoichiometric amounts of LiCl to LTMP can increase the E/Z selectivity of the enolization of 3-pentanone to as high as 60:1. wpmucdn.com The maximum selectivity is observed at approximately 0.3-0.4 equivalents of LiCl. wpmucdn.com Higher concentrations of LiCl lead to a decrease in selectivity. The enhanced selectivity is attributed to the formation of mixed LTMP-LiCl aggregates, which are more selective deprotonating agents. wpmucdn.com

The effect of LiCl on the E/Z selectivity of the enolization of 3-pentanone with LTMP is illustrated in the table below.

Equivalents of LiCl Added to LTMPE/Z Ratio for 3-Pentanone Enolization
0.010:1
0.125:1
0.350:1
0.460:1
1.020:1
Formation of Silyl (B83357) Ketene (B1206846) Acetals

Lithium tetramethylpiperidide (LTMP) serves as a highly effective hindered base for the stereoselective synthesis of silyl ketene acetals derived from α-hydroxy esters. The strategic use of LTMP allows for the selective formation of the (E)-isomer. This is achieved through the generation of a lithium enolate at low temperatures, which is then internally quenched with an excess of a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). researchgate.net

The process involves the deprotonation of the α-hydroxy ester at –100°C using LTMP. The resulting lithium enolate is then trapped with TMSCl to yield the (E)-silyl ketene acetal (B89532) with high selectivity. This method's stereochemical outcome is notably dependent on the base used. For instance, employing lithium hexamethyldisilazide (LHMDS) in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (B148902) (HMPA) leads to the preferential formation of the (Z)-silyl ketene acetal. researchgate.net

The ability to selectively generate either the (E)- or (Z)-silyl ketene acetal is of significant synthetic utility, as these intermediates are valuable precursors in various carbon-carbon bond-forming reactions.

Applications in Aldol and Claisen Condensations

The stereochemically defined silyl ketene acetals generated via LTMP-mediated deprotonation are valuable nucleophiles in both Aldol and Claisen-type condensation reactions. The geometry of the silyl ketene acetal plays a crucial role in determining the stereochemical outcome of these reactions. researchgate.net

In the context of the Ireland-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allylic ester enolate, the selective formation of either the (E)- or (Z)-silyl ketene acetal allows for predictable control over the stereochemistry of the resulting γ,δ-unsaturated carboxylic acid. Similarly, in Mukaiyama-type Aldol additions, the reaction of these silyl ketene acetals with aldehydes, often in the presence of a Lewis acid, provides access to β-hydroxy esters with specific diastereoselectivity. researchgate.net

The use of a strong, non-nucleophilic base like LTMP is critical in these applications to ensure efficient enolate formation without competing nucleophilic attack on the ester carbonyl group. wikipedia.org The choice of base and reaction conditions allows for kinetic control of the enolization process, leading to the observed high stereoselectivities.

Lithiation of Epoxides and Subsequent Transformations

This compound is a powerful reagent for the deprotonation of epoxides, demonstrating significantly higher reactivity than other lithium amides such as lithium diisopropylamide (LDA). acs.orgnih.gov This enhanced reactivity enables the efficient lithiation of epoxides at either the α- or β-position, leading to versatile intermediates that can undergo a variety of subsequent transformations. The regioselectivity of the lithiation is dependent on the structure of the epoxide substrate and the reaction conditions.

α- and β-Lithiations of Epoxides

LTMP can mediate both α- and β-lithiation of epoxides. The α-lithiation of epoxides generates an unstable α-lithioepoxide, which can be considered a carbenoid species. nih.gov This intermediate can then undergo further reactions. For example, the α-lithiation of cis-cyclooctene oxide with LTMP, followed by oxacarbenoid formation, leads to a transannular C-H insertion product. acs.orgnih.gov

Conversely, β-lithiation of an epoxide results in the formation of a lithium alkoxide, which can then eliminate to form an allylic alcohol. acs.orgnih.gov The mechanism of these lithiations is sensitive to the solvent used. Studies have shown that in THF, the β-lithiation of 2,3-dimethyl-2-butene (B165504) oxide proceeds through a monosolvated monomer of LTMP, while in triethylamine (B128534) (Me₂NEt), it occurs via a monosolvated dimer. acs.orgnih.gov

Table 1: Solvent-Dependent Mechanisms in LTMP-Mediated Epoxide Lithiations acs.orgnih.gov

Lithiation TypeEpoxide SubstrateSolventActive LTMP Species
α-Lithiationcis-Cyclooctene oxideTHFMonosolvated Dimer
α-Lithiationcis-Cyclooctene oxideMe₂NEtMonosolvated Dimer
β-Lithiation2,3-Dimethyl-2-butene oxideTHFMonosolvated Monomer
β-Lithiation2,3-Dimethyl-2-butene oxideMe₂NEtMonosolvated Dimer
Formation of Allylic Alcohols

The β-lithiation of epoxides by LTMP provides a direct route to allylic alcohols. acs.orgnih.gov This transformation occurs through an elimination reaction following the deprotonation at the β-position. For example, the reaction of 2,3-dimethyl-2-butene oxide with LTMP yields the corresponding allylic alcohol. acs.orgnih.gov

Furthermore, α-lithiated epoxides can be trapped by various nucleophiles to afford allylic alcohols. In one approach, the α-lithiated epoxide, generated with LTMP, undergoes an eliminative cross-coupling with an α-lithio ether. This process is thought to proceed through a selective ring-opening of the lithiated epoxide by the lithio ether, followed by β-elimination of a lithium alkoxide to furnish the allylic alcohol. beilstein-journals.org

Reductive Alkylation of Epoxides

A significant application of LTMP in epoxide chemistry is the reductive alkylation to form alkenes. This transformation involves the initial α-deprotonation of the epoxide by LTMP, followed by the nucleophilic addition of an organolithium or Grignard reagent to the transient α-lithiated epoxide. nih.govorganic-chemistry.org Subsequent elimination of lithium oxide from the resulting intermediate generates the alkene product with high regio- and stereoselectivity. organic-chemistry.org

This methodology provides a versatile route to a wide array of alkenes, including arylated alkenes, dienes, allylsilanes, and enynes. nih.govorganic-chemistry.org Mechanistic studies using deuterated epoxides have indicated that the reaction proceeds through a stereospecific 1,2-metallate shift, with a trans-lithiated intermediate leading to the formation of (E)-alkenes. organic-chemistry.org

Table 2: Examples of LTMP-Mediated Reductive Alkylation of Epoxides organic-chemistry.org

EpoxideOrganolithium/Grignard ReagentProduct
1,2-Epoxydodecane (B1583528)2-Propenyllithium(E)-2-Methyltetradeca-1,3-diene
Styrene OxidePhenyllithium(E)-1,2-Diphenylethene
1,2-Epoxydodecane(Trimethylsilyl)methyllithium(E)-1-(Trimethylsilyl)tridec-1-ene
Enamine Generation from Epoxides

The reaction of terminal epoxides with hindered lithium amides like LTMP can lead to the formation of enamines. This occurs when the initially formed α-lithiated epoxide is trapped by the lithium amide itself. beilstein-journals.org The resulting adduct can then eliminate lithium oxide to generate the enamine. Subsequent acidic workup hydrolyzes the enamine to yield the corresponding aldehyde. beilstein-journals.org For instance, the reaction of 1,2-epoxydodecane with LTMP can produce dodecanal (B139956) after hydrolysis of the intermediate enamine. beilstein-journals.org This provides a synthetic route for the isomerization of terminal epoxides to aldehydes.

Reactions Involving Reactive Intermediates

This compound (LTMP) is a potent, sterically hindered non-nucleophilic base that plays a crucial role in the generation of highly reactive intermediates in organic synthesis. Its ability to deprotonate substrates without significant nucleophilic attack is particularly valuable for initiating reactions that proceed through transient species like arynes or carbanions involved in rearrangements and cyclizations.

Generation and Reactions of Arynes (Benzynes)

LTMP is frequently employed for the generation of arynes, which are highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents. This is typically achieved through a dehydrohalogenation or a related elimination reaction from a suitably substituted aromatic precursor. The aryne can then be trapped in situ by a variety of reagents to form new carbon-carbon and carbon-heteroatom bonds.

One of the significant applications of LTMP-generated arynes is their insertion into various sigma bonds. Arynes generated from aryl triflates and halides using LTMP can subsequently react with silylated phosphines, sulfides, and amines, resulting in the formation of insertion products. This methodology provides a direct route to functionalized aromatic compounds.

Research has demonstrated the effectiveness of LTMP in promoting the insertion of arynes into Si-P, Si-S, Si-N, and C-C bonds. For instance, the reaction of an aryl triflate with trimethyl(dimethylamino)silane in the presence of LTMP yields the corresponding aryne insertion product. Similarly, arynes generated with LTMP can react with silylated phosphines and sulfides. While other hindered bases have been developed that may offer higher yields in some cases, LTMP remains a foundational reagent for these transformations wikipedia.orgnih.govchemistrysteps.com. A notable side reaction can be the nucleophilic attack of the amide base itself on the aryne intermediate wikipedia.org.

The insertion into C-C bonds has been utilized in the one-step synthesis of substituted anthracenes by reacting chlorobenzene (B131634) and aryl alkyl ketones with LTMP wikipedia.org.

Table 1: LTMP-Promoted Aryne Insertion Reactions

Arynes are excellent dienophiles and readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. The generation of arynes under the non-nucleophilic basic conditions provided by LTMP allows for their efficient trapping by dienes like furan (B31954) and its derivatives. This reaction is a powerful tool for the construction of benzo-fused carbocyclic and heterocyclic systems libretexts.org.

The Diels-Alder reaction of arynes provides a reliable method for forming six-membered rings with good control over the resulting stereochemistry libretexts.org. For example, benzyne (B1209423), generated from precursors like halobenzenes using a strong base, can react with furan to yield the corresponding Diels-Alder adduct researchgate.net. While various methods exist for aryne generation, the use of a strong, non-nucleophilic base like LTMP is crucial when the aryne precursor or other components of the reaction mixture are sensitive to nucleophilic attack. Intramolecular versions of the aryne-furan cycloaddition have also been developed, providing access to complex polycyclic structures pressbooks.pub.

Table 2: Examples of Diels-Alder Reactions with LTMP-Generated Arynes

Anionic Rearrangement Reactions

LTMP's strong basicity enables the generation of carbanions adjacent to functional groups, which can then undergo subsequent rearrangement reactions. These anionic rearrangements are powerful transformations for skeletal reorganization and the formation of new chemical bonds.

A notable application of LTMP is in promoting the wikipedia.orgdntb.gov.ua-anionic phosphonyl group migration from nitrogen to carbon in terminal N-phosphonate aziridines. This reaction provides a stereocontrolled route to valuable trans-α,β-aziridinylphosphonates. The process is initiated by the deprotonation of the aziridine (B145994) ring by LTMP, generating an aziridinyl anion. This is followed by the cleavage of a nitrogen-phosphorus bond and the formation of a new carbon-phosphorus bond dntb.gov.uanih.gov.

Initial studies on this rearrangement using weaker bases like lithium diisopropylamide (LDA) resulted in low yields. However, it was discovered that employing a stronger lithium amide, specifically LTMP, significantly improved the outcome. The yield of the rearranged product was found to be dependent on the stoichiometry of LTMP, with optimal results being achieved with 5 equivalents of the base dntb.gov.ua. This transformation has been successfully applied to a range of terminal N-phosphonate aziridines, demonstrating its utility in the synthesis of β-aminophosphonates dntb.gov.uanih.gov.

Table 3: LTMP-Induced Phosphonyl Migration in N-Phosphonate Aziridines

Cyclization and Ring-Forming Reactions

Beyond its role in generating arynes, this compound serves as a powerful base for promoting various cyclization and ring-forming reactions. Its high basicity and steric bulk allow for the selective deprotonation of substrates to generate reactive enolates and other carbanions, which can then participate in intramolecular reactions to form cyclic structures. These reactions are fundamental in the synthesis of a wide range of carbocyclic and heterocyclic compounds.

LTMP has been instrumental in intramolecular C-acylation reactions and in the synthesis of cyclopropyl (B3062369) ethers pressbooks.pub. For instance, the deprotonation of certain substrates can lead to the formation of a carbanion that subsequently attacks an internal electrophilic site, such as an ester or an epoxide, resulting in ring closure. The choice of a strong, non-nucleophilic base like LTMP is often critical to avoid competing intermolecular reactions or addition to the electrophilic center. While specific examples of LTMP-mediated Dieckmann or Thorpe-Ziegler cyclizations are not extensively detailed in readily available literature, its utility in promoting intramolecular enolate reactions suggests its potential applicability in these named reactions under specific conditions. The key advantage of LTMP in such transformations is its ability to cleanly generate the required anionic intermediate, thereby facilitating the desired ring-forming event.

Intramolecular Cyclopropanation of Unsaturated Epoxides

The LiTMP-induced intramolecular cyclopropanation of unsaturated terminal epoxides provides an efficient and highly stereoselective pathway to synthesize bicyclic alcohols. This methodology has proven to be a valuable tool for the construction of strained ring systems found in numerous natural products and biologically active compounds. The reaction proceeds through the deprotonation of a carbon atom adjacent to the epoxide ring, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the tethered alkene.

A significant advantage of the LiTMP-mediated intramolecular cyclopropanation is the high degree of stereoselectivity, which allows for the formation of specific isomers of bicycloalkanes. The reaction of unsaturated terminal epoxides with LiTMP leads to the exclusive formation of trans-bicyclo[n.1.0]alkan-2-ols. For instance, the treatment of 1,2-epoxy-5-hexene (B51907) with LiTMP yields trans-bicyclo[3.1.0]hexan-2-ol with high efficiency. organic-chemistry.org This stereochemical outcome is a result of the reaction proceeding through a favored transition state that minimizes steric interactions. acs.org

The scope of this reaction has been explored with various substituted alkenes, consistently demonstrating high stereospecificity. This method has been successfully applied to the synthesis of bicyclo[3.1.0]hexan-2-ols and bicyclo[4.1.0]heptan-2-ols. acs.orgfigshare.com The utility of this chemistry has been further showcased in the asymmetric synthesis of natural products such as (+)-β-cuparenone and (-)-sabina ketone. organic-chemistry.orgacs.org

Table 1: LiTMP-Induced Intramolecular Cyclopropanation of Unsaturated Epoxides

Entry Substrate (Unsaturated Epoxide) Product (Bicycloalkane) Yield (%) Stereoselectivity
1 1,2-Epoxy-5-hexene trans-Bicyclo[3.1.0]hexan-2-ol 85 >98% trans
2 (R)-1,2-Epoxy-5-hexene (1R,2R,5R)-Bicyclo[3.1.0]hexan-2-ol 84 >98% ee
3 1,2-Epoxy-6-heptene trans-Bicyclo[4.1.0]heptan-2-ol 75 >98% trans

Cascade Reactions in Complex Molecule Synthesis

The total synthesis of natural products often represents a significant challenge in organic chemistry, driving the development of new synthetic methodologies. rsc.org LiTMP has played a crucial role in key steps of the total synthesis of various bioactive natural products. nih.gov For example, the Hodgson cyclopropanation, which utilizes LiTMP, was a key step in the synthesis of the core structure of mycolactones. researchgate.net This transformation enabled the stereocontrolled formation of a bicyclo[3.1.0]hexane skeleton from a chiral 1,2-epoxy-5-ene. researchgate.net

The application of LiTMP in cascade reactions allows for the efficient assembly of complex intermediates, streamlining the synthetic route to the target natural product. The ability of LiTMP to effect specific deprotonations in the presence of multiple functional groups makes it an invaluable tool in the strategic planning and execution of total synthesis.

Indole-fused benzodiazepines are a class of heterocyclic compounds with significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.orgrsc.org Cascade reactions provide an efficient means to construct these complex polycyclic systems. unimi.it While direct application of LiTMP in a cascade for indole-fused benzodiazepines is not extensively documented in the provided context, the principles of LiTMP-mediated reactions are relevant to the synthesis of precursors for such cascades. For instance, deprotonation and functionalization of indole (B1671886) or benzodiazepine (B76468) precursors using LiTMP could set the stage for subsequent cyclization reactions. The development of one-pot syntheses for these scaffolds often involves multiple steps that can be facilitated by strong, non-nucleophilic bases like LiTMP to generate key intermediates. nih.gov

Heterobimetallic Systems and Synergistic Effects

The combination of LiTMP with other metal salts can lead to the formation of heterobimetallic species with unique reactivity and enhanced selectivity compared to the individual components. These synergistic effects are particularly valuable in deprotometallation-functionalization reactions.

LiTMP-ZnCl₂ Combinations for Deprotometallation-Functionalization

The mixed-metal base system formed from LiTMP and zinc chloride (ZnCl₂) has proven to be highly effective for the deprotometallation of a variety of aromatic and heteroaromatic compounds. researchgate.net This combination allows for the functionalization of substrates that are often unreactive or react with poor selectivity when treated with LiTMP alone. The presence of the zinc salt facilitates the deprotonation and subsequent trapping of the resulting organometallic intermediate.

This LiTMP-ZnCl₂ system has been successfully employed for the functionalization of 2-substituted quinolines, where deprotonation occurs regioselectively at the 8-position of the quinoline (B57606) ring. researchgate.net Similarly, N-arylated pyrroles and indoles can be selectively functionalized at the 2-position after deprotonation with the LiTMP-ZnCl₂ combination, followed by iodolysis. researchgate.net The enhanced reactivity and selectivity of this bimetallic system open up new avenues for the synthesis of functionalized heterocyclic compounds.

Table 2: Deprotometallation-Functionalization using LiTMP-ZnCl₂

Entry Substrate Trapping Reagent Product Yield (%)
1 2-Phenylquinoline I₂ 8-Iodo-2-phenylquinoline 70
2 N-Phenylpyrrole I₂ 2-Iodo-N-phenylpyrrole 85
3 N-Phenylindole I₂ 2-Iodo-N-phenylindole 80

Impact on Chemoselectivity and Reactivity

This compound (LTMP) is a sterically hindered, non-nucleophilic base that plays a significant role in controlling chemoselectivity and reactivity in a variety of organic transformations. wikipedia.orgchemicalbook.com Its bulky 2,2,6,6-tetramethylpiperidide structure is key to its chemical behavior, allowing it to act as a strong base while minimizing unwanted nucleophilic addition to electrophilic functional groups. wikipedia.org This characteristic makes LTMP a valuable tool for selective deprotonation in the presence of sensitive functionalities.

The reactivity of LTMP is often compared to other lithium amide bases, such as lithium diisopropylamide (LDA), and organolithium reagents like n-butyllithium. While all are strong bases, the steric bulk of LTMP often leads to different and more selective outcomes. For instance, in reactions with multifunctional arenes, LTMP demonstrates distinct regioselectivity compared to less hindered bases. nih.gov Its high basicity, with a pKa of its conjugate acid around 37, enables the deprotonation of very weakly acidic C-H bonds. wikipedia.org

Directed ortho-Metalation (DoM)

In directed ortho-metalation reactions, LTMP's steric hindrance significantly influences regioselectivity. It can selectively deprotonate the less sterically accessible ortho position when other, more acidic but sterically hindered, sites are present. nih.gov This allows for the functionalization of aromatic rings at positions that might not be accessible with other bases. For example, the metalation of 1,3-bis(trifluoromethyl)benzene with LTMP occurs exclusively at the C-4 position, avoiding the more acidic but sterically crowded C-2 position. nih.gov This kinetic control is a hallmark of LTMP's reactivity, as the resulting lithiated species does not readily equilibrate to the thermodynamically more stable isomer in the absence of a proton shuttle. nih.gov

Rate and mechanistic studies have shown that LTMP-mediated ortholithiations can be 5 to 500 times faster than those with LDA under comparable conditions for certain substrates. nih.gov The reaction mechanism can be complex, involving monomeric and dimeric forms of LTMP depending on the solvent system. nih.govacs.orgnih.gov For instance, in tetrahydrofuran (THF), LTMP exists as a mixture of dimers and monomers, and the reaction can proceed through various solvated transition states. nih.gov

Table 1: Regioselectivity in LTMP-Mediated ortho-Metalation of Arenes nih.govsigmaaldrich.com

SubstrateDirecting Group(s)Site of Metalation with LTMPComments
1,3-Dimethoxybenzene-OCH₃C-2High regioselectivity.
1,3-Bis(trifluoromethyl)benzene-CF₃C-4Kinetically controlled metalation at the less acidic, sterically accessible position. nih.gov
4,4-Dimethyl-2-phenyl-2-oxazolineOxazolineortho to oxazolineEfficient metalation directed by the oxazoline group. nih.gov
Methoxy-substituted arenes-OCH₃ortho to methoxyUsed in combination with TMEDA for efficient deprotonative metalation. sigmaaldrich.com

This table is interactive. You can sort and filter the data.

Deprotonation and Enolate Formation

LTMP's non-nucleophilic nature is highly advantageous in the deprotonation of carbonyl compounds to form enolates. It efficiently removes an α-proton without competing nucleophilic attack at the carbonyl carbon. wikipedia.org The steric bulk of LTMP can also influence the stereoselectivity of enolate formation, leading to the preferential formation of one geometric isomer over another (E vs. Z). This selectivity is crucial in stereocontrolled aldol and alkylation reactions.

For example, the enolization of 3-pentanone with LTMP can show high E/Z selectivity, which can be further enhanced by the presence of lithium salts like LiCl or LiBr. wpmucdn.com The formation of mixed aggregates between LTMP and lithium halides is believed to be responsible for the observed increase in selectivity. wpmucdn.com

Table 2: Influence of LTMP on Enolate Geometry wpmucdn.com

KetoneBase SystemE/Z Ratio
3-PentanoneLTMPVaries with conversion
3-PentanoneLTMP / LiCl (0.3-0.4 equiv)up to 50:1
3-PentanoneLTMP / LiBr (>1.0 equiv)approaches 50-60:1

This table is interactive. You can sort and filter the data.

Reactions with Epoxides

The combination of LTMP with organolithium or Grignard reagents enables the regio- and stereoselective reductive alkylation of epoxides to form alkenes. nih.govorgsyn.org In this process, LTMP is proposed to act as a base to generate a transient trans-α-lithiated epoxide, which then reacts with the organometallic reagent. orgsyn.org This methodology provides access to a variety of alkenes, including arylated alkenes, dienes, and allylsilanes, with high isomeric purity. nih.govresearchgate.net Without LTMP, the direct nucleophilic attack of the organolithium reagent on the epoxide ring leads to the formation of secondary alcohols as the major product. orgsyn.org

Computational and Theoretical Investigations of Lithium Tetramethylpiperidide Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to study LiTMP-mediated reactions, offering a balance between computational cost and accuracy. DFT methods, such as B3LYP, are used to calculate the energies of ground states, transition states, and intermediates, thereby mapping out entire reaction pathways. acs.orgresearchgate.net These calculations have been instrumental in understanding the nuanced reactivity of this sterically hindered base.

DFT calculations have been pivotal in visualizing the fleeting transition state structures of LiTMP-mediated reactions, which are often inaccessible to direct experimental observation. For instance, in the ortholithiation of various arenes, DFT computations have helped to identify and compare the energies of different possible transition structures, explaining the observed regioselectivity. nih.gov

In the metalation of 1,3-dimethoxybenzene (B93181), DFT calculations revealed a transition state involving a key interaction between the methoxy (B1213986) group's oxygen and the lithium atom of a disolvated LiTMP monomer. nih.gov The computed structure showed a near-tetrahedral coordination sphere for the lithium atom and an MeO–Li interaction distance of 2.1 Å. This computed transition state for metalation at the internal C-2 position was found to be 2.6 kcal/mol lower in energy than the transition state for metalation at the external position, consistent with experimental findings that show exclusive C-2 lithiation. nih.gov

Similarly, in the lithiation of epoxides, DFT calculations at the B3LYP/6-31G* level were used to explore the transition structures for both α- and β-lithiation. acs.org For these calculations, model compounds were used to simplify the system, such as Me₂NLi for LiTMP and Me₂O for tetrahydrofuran (B95107) (THF). acs.org The calculations helped to illuminate the geometric details of the transition states, including key bond lengths and angles, providing a structural basis for the observed reaction outcomes. acs.org

Table 1: Selected Computed Geometric Characteristics of LiTMP-Mediated Reaction Transition States

Reaction Substrate Model LiTMP Model Solvent Model Key Computed Interaction Interaction Distance (Å) Reference
Ortholithiation 1,3-Dimethoxybenzene A S (THF) MeO–Li 2.1 nih.gov
Ortholithiation 4,4-dimethyl-2-phenyl-2-oxazoline (B92119) A S (THF) N–Li - nih.gov
Epoxide α-lithiation (Z)-2-Butene oxide Me₂NLi Me₂O (THF) O–Li (transannular) - acs.org
Epoxide β-lithiation 2,3-dimethyl-2-butene (B165504) oxide Me₂NLi Me₂O (THF) O–Li - acs.org

A = LiTMP subunit; S = THF molecule

The reactivity of LiTMP is inextricably linked to its aggregation state (monomer, dimer, tetramer, etc.) and how it is influenced by the solvent. acs.org DFT calculations have been crucial in modeling these phenomena. Spectroscopic studies have shown that in neat THF, LiTMP exists as a mixture of dimer and monomer, whereas in hydrocarbon solvents, it forms higher aggregates like trimers and tetramers. nih.govresearchgate.net

Computational studies have successfully modeled the dimerization energies of LiTMP and other lithium amides. Using the B3LYP DFT method, calculations have shown that trends in the calculated dimerization free energies are in good agreement with the experimentally observed aggregation states in THF. researchgate.net These models typically involve calculating the energies of different aggregates (e.g., disolvated dimers) and monomers (e.g., disolvated monomers) to understand the equilibrium between them. nih.gov

The effect of the solvent is often modeled by including explicit solvent molecules (microsolvation) in the calculation. For example, modeling the effects of ethereal solvents on LiTMP aggregation has been achieved by including explicit dimethyl ether or THF ligands coordinated to the lithium atoms. researchgate.net These studies have highlighted that the choice of model solvent is important; for instance, substituting THF with the less computationally demanding dimethyl ether can introduce significant errors in the calculated dimerization free energies. researchgate.net DFT computations have also augmented earlier semi-empirical calculations to understand the various dimer-monomer solvation states. nih.gov

A key strength of computational studies is their ability to connect theoretical calculations with measurable experimental data, such as reaction rates and product selectivity. For LiTMP-mediated reactions, DFT calculations have provided strong correlative evidence for mechanisms inferred from kinetic studies. nih.gov

For example, rate studies of the ortholithiation of 4,4-dimethyl-2-phenyl-2-oxazoline indicated a reaction pathway involving a monosolvated LiTMP monomer. nih.gov DFT calculations supported this by showing that the nitrogen-bound transition structure is 4.4 kcal/mol more stable than the corresponding oxygen-bound isomer, rationalizing the observed reactivity. nih.gov In another case, the metalation of 1,3-bis(trifluoromethyl)benzene (B1330116) was shown by rate studies to proceed through a combination of dimer-based and monomer-based pathways. This was consistent with DFT computations that identified viable transition structures for both pathways and correctly predicted the experimentally observed regioselectivity for metalation at the C-4 position over the C-2 position. nih.gov

The correlation is also evident in understanding solvent effects. In the lithiation of epoxides, LiTMP exhibits different reaction mechanisms depending on the solvent. In THF, β-lithiation proceeds via a monosolvated monomer, while in N,N,N',N'-tetramethylethylenediamine (TMEDA), it involves a monosolvated dimer. acs.org DFT computations of the respective transition states provide a structural and energetic rationale for this solvent-dependent mechanistic shift. acs.org

Table 2: Correlation of Experimental and Computational Findings for LiTMP Ortholithiations

Substrate Experimental Observation (Kinetics) DFT Computation Finding Reference
1,3-bis(trifluoromethyl)benzene Composite of dimer- and monomer-based metalation Viable transition structures for both pathways found nih.gov
1,3-Dimethoxybenzene Exclusively monomer-based pathway Monomer transition state is energetically favored nih.gov

Advanced Computational Methodologies

While DFT remains a workhorse, the complexity of organolithium systems has prompted the exploration of more advanced computational methods. The challenge lies in accurately capturing the subtle non-covalent interactions, solvation effects, and complex potential energy surfaces characteristic of these species.

To address the high computational cost of DFT for large-scale explorations, researchers are increasingly combining DFT with machine learning (ML) approaches. For instance, machine-learning potentials (MLIPs) can be trained on a set of DFT calculations to create a model that can predict energies and forces with near-DFT accuracy but at a fraction of the computational cost. nih.gov This allows for more extensive sampling of conformational space and reaction pathways. Such approaches have been used to explore the complex energy landscapes of metallic lithium and are being adapted for molecular systems. nih.gov Generative models, another ML tool, are also emerging as a promising way to accelerate the search for transition state structures. chemrxiv.org

Mechanistic Insights from Computational Studies

Computational studies have fundamentally shaped our understanding of LiTMP's reaction mechanisms. They have moved the depiction of these reactions from simple schematic drawings to detailed, three-dimensional models of the key intermediates and transition states.

A major insight is the confirmation that LiTMP can react through multiple aggregation states (monomer, dimer, or triple ions) simultaneously, and the dominant pathway is highly dependent on the substrate and solvent. nih.gov DFT calculations have shown that for some substrates, the reaction barrier via a monomeric transition state is lower, while for others, a dimer-based pathway is preferred. acs.orgnih.gov For example, computations revealed that severe steric hindrance makes a cyclic tetrasolvated dimer an unlikely reactant, implicating triple ions in certain lithiation reactions. nih.gov

Challenges and Future Research Directions

Advancements in Stereoselective and Enantioselective Transformations

A significant frontier in LiTMP chemistry is the development of highly stereoselective and enantioselective reactions. The steric bulk of LiTMP can be harnessed to influence the stereochemical outcome of reactions, but achieving high levels of control remains a challenge.

Recent progress includes the use of LiTMP in tandem with additives to control enolate geometry. For instance, the E/Z selectivity of 3-pentanone (B124093) enolization by LiTMP is markedly influenced by the presence of lithium salts like LiCl and LiBr, with selectivity reaching up to 60:1. researchgate.net The formation of LiTMP-LiX mixed aggregates is proposed to be responsible for this enhanced stereocontrol. researchgate.netrsc.org This strategy has been applied to the stereoselective synthesis of silyl (B83357) ketene (B1206846) acetals from α-hydroxy esters, where quenching the LiTMP-generated enolate with TMSCl at low temperatures selectively yields the (E)-isomer. researchgate.netresearchgate.net

Further research is directed towards designing chiral variants of LiTMP or using it in conjunction with chiral ligands to induce enantioselectivity. An example is the enantioselective synthesis of 1,3-disubstituted 2-vinylcyclopropanes using chiral telluronium ylides generated by LiTMP. researchgate.net The choice of base, such as LiTMP/HMPA, can selectively produce one diastereomer over another, demonstrating the potential for fine-tuning asymmetric transformations. researchgate.net Future work will likely focus on developing catalytic systems where a substoichiometric amount of a chiral modifier can effectively control the enantioselectivity of LiTMP-mediated reactions.

Applications in Flow Chemistry and Continuous Processing

The high reactivity and exothermicity of many organolithium reactions, including those with LiTMP, pose significant challenges for large-scale synthesis in traditional batch reactors. ucc.ie Flow chemistry offers a promising solution by providing superior control over reaction parameters such as temperature, pressure, and reaction time due to high surface-area-to-volume ratios in microreactors. ucc.iethieme-connect.de

The application of flow chemistry to LiTMP-mediated processes is an emerging area with considerable potential. Continuous processing can mitigate safety risks associated with unstable intermediates and exothermic decompositions, such as the ortho-elimination of lithiated aryl species that can lead to hazardous benzyne (B1209423) formation. ucc.ie By precisely controlling residence time, flow reactors enable the generation and immediate use of highly reactive intermediates, minimizing degradation and side reactions. thieme-connect.de

Future research will involve designing and optimizing continuous flow systems specifically for LiTMP chemistry. This includes developing methods for handling LiTMP solutions and slurries in flow, integrating in-line analysis for real-time monitoring and optimization, and scaling up these processes for industrial applications. The ability to perform deprotonations at higher temperatures than are feasible in batch could significantly accelerate reaction rates and improve process efficiency. ucc.ie

Development of New LiTMP-Derived Reagents and Catalytic Systems

To broaden the synthetic utility of LiTMP, researchers are actively developing new reagents and catalytic systems derived from it. A key strategy involves the formation of mixed-metal reagents that exhibit unique reactivity and selectivity compared to LiTMP alone.

A notable example is the LiTMP-LiBr complex, which facilitates a novel cross-ester coupling to directly synthesize isocoumarins. rsc.org This complex promotes proximity-induced lateral lithiation and subsequent acylation in a tandem process. rsc.org Bimetallic systems combining LiTMP with other metals like aluminum or gallium are also being explored. A LiTMP-Ga(CH₂SiMe₃)₃ system has proven effective for the regioselective deprotonation of sensitive diazines, substrates that are challenging for LiTMP alone. nih.gov This "trans-metal-trapping" (TMT) procedure involves in situ trapping of the initially formed lithiated species by the gallium alkyl, enhancing stability and preventing side reactions. nih.gov Similarly, synergic lithium aluminate bases derived from LiTMP and iBu₃Al show unique deprotonating power. strath.ac.uk

The development of catalytic systems that use LiTMP as a stoichiometric base in conjunction with a substoichiometric catalyst is a major goal. For instance, new phosphine-palladium catalysts have been developed for coupling reactions involving organolithium compounds, opening avenues for LiTMP to be integrated into catalytic cross-coupling cycles. chemeurope.com Future efforts will focus on discovering new metal combinations and ligands that can modulate the reactivity of LiTMP and enable novel catalytic transformations.

Deeper Understanding of Complex Mixed-Metal Aggregates and Synergistic Effects

The reactivity of LiTMP is intrinsically linked to its aggregation state in solution, which is highly dependent on the solvent, temperature, and presence of additives. nih.govacs.org LiTMP can exist as monomers, dimers, and tetramers, with each form exhibiting different reactivity. nih.govacs.orgwikipedia.org A deeper understanding of these solution structures is crucial for controlling and predicting reaction outcomes.

Spectroscopic techniques, particularly NMR, have been instrumental in characterizing the structures of LiTMP aggregates. Studies have shown that LiTMP exists primarily as a dimer in THF/hexane (B92381) mixtures, but as a tetramer in N,N,N',N'-tetramethylethylenediamine (TMEDA) or triethylamine (B128534) (Me₂NEt). nih.govacs.org The formation of mixed aggregates with other lithium salts (e.g., LiCl, LiBr) or lithium enolates has also been extensively studied. rsc.orgcornell.edu These mixed aggregates can alter the steric and electronic environment of the base, leading to dramatic changes in stereoselectivity and reactivity. researchgate.netrsc.org

Future research will employ advanced spectroscopic and computational methods to further elucidate the structure and dynamics of these complex aggregates. Understanding the synergistic effects within bimetallic systems, where two different metals cooperate to effect a transformation not possible with either metal alone, is a key objective. strath.ac.ukresearchgate.net This knowledge will enable the rational design of new mixed-metal reagents with tailored reactivity for specific synthetic challenges.

Expanding Substrate Scope and Reaction Diversity

A continuous goal in LiTMP research is to expand the range of substrates and reaction types for which it can be effectively used. While traditionally employed for deprotonating relatively acidic C-H bonds, recent studies have pushed the boundaries to include less activated and more challenging substrates.

One significant area of expansion is the reductive alkylation of epoxides. In the presence of LiTMP, a variety of organolithium reagents can be added to terminal and 2,2-disubstituted epoxides to generate alkenes with high regio- and stereoselectivity. orgsyn.orgorganic-chemistry.org This methodology provides access to a diverse range of products, including arylated alkenes, dienes, and allylsilanes. researchgate.netorganic-chemistry.org

EntryEpoxideOrganolithiumProductYield (%)E:Z Ratio
11,2-Epoxydodecane (B1583528)n-BuLi(E)-Hexadec-6-ene91>98:2
2Styrene oxidePhLi(E)-1,2-Diphenylethene92>98:2
31,2-Epoxydodecane(E)-Hex-1-enyllithium(6E,8E)-Octadeca-6,8-diene84>98:2
41,2-Epoxy-3-phenylpropaneMeLi(E)-4-Phenylbut-1-ene89>98:2
Data sourced from Organic Syntheses Procedure. orgsyn.org

The scope has also been extended to the metalation of sensitive heterocyclic systems. For example, LiTMP has been successfully used for the selective lithiation of 3-methylthiophene (B123197) at the 5-position. researchgate.net More recently, its application in tandem with a gallium trap has enabled the regioselective metalation of challenging diazines like pyrazine (B50134) and pyridazine. nih.gov Future work will focus on developing protocols for even less reactive C-H bonds and functional group-rich molecules, further broadening the synthetic utility of this powerful base.

Integration with Other Synthetic Methodologies

To maximize synthetic efficiency, there is a growing trend towards integrating LiTMP-mediated reactions into tandem or one-pot sequences. This approach avoids the isolation and purification of potentially unstable intermediates, saving time and resources.

Recent examples showcase the power of this strategy. A one-pot method for synthesizing isocoumarins involves a LiTMP-LiBr complex that initiates a seamless tandem sequence of lateral lithiation, acylation, enolization, and lactonization. rsc.org Another area of development is the integration of LiTMP-mediated metalations with transition-metal-catalyzed cross-coupling reactions. researchgate.net The trans-metal-trapping (TMT) strategy, where an organolithium generated by LiTMP is trapped by a second metal salt (e.g., ZnCl₂ or GaR₃), is a prime example of integrating main-group and transition-metal chemistry. nih.gov

The future will see more sophisticated tandem and multicomponent reactions designed around a key LiTMP-mediated step. The combination of LiTMP chemistry with biocatalysis or organocatalysis in one-pot procedures represents an exciting, albeit challenging, future direction. researchgate.net Developing sustainable protocols using environmentally benign solvents is also a key aspect of integrating LiTMP into modern synthetic methodologies. researchgate.net

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.